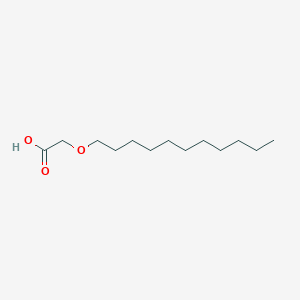
Undecanoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoxyacetic acid is a carboxylic acid derivative with the chemical formula C₁₃H₂₆O₃ It is characterized by an eleven-carbon chain attached to an acetic acid moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecanoxyacetic acid can be synthesized through several methods. One common approach involves the etherification of undecanol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Undecanol and chloroacetic acid.
Catalyst: Sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of undecanol with the chloro group of chloroacetic acid, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Undecanoxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: It serves as a model compound for studying the behavior of ether-linked fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism by which undecanoxyacetic acid exerts its effects involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic acid: A carboxylic acid with a similar carbon chain length but lacking the ether linkage.
Decanoic acid: A shorter-chain carboxylic acid with ten carbon atoms.
Lauric acid:
Uniqueness
Undecanoxyacetic acid is unique due to its ether linkage, which imparts distinct physicochemical properties compared to other carboxylic acids. This structural feature enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
6064-74-0 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2-undecoxyacetic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15) |
InChI-Schlüssel |
OEAOQOBPVRGATN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)

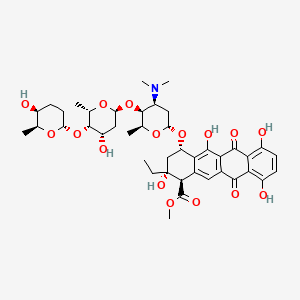
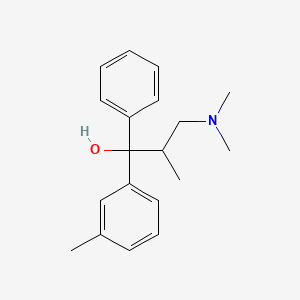
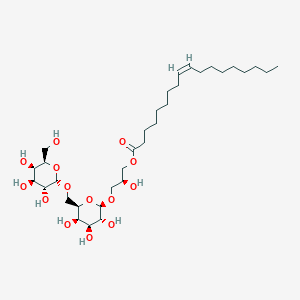
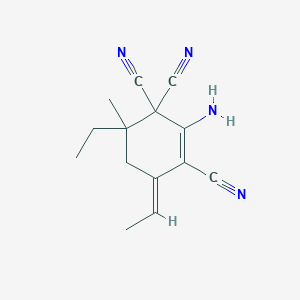
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)

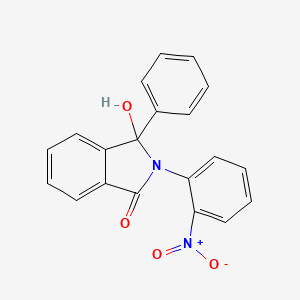
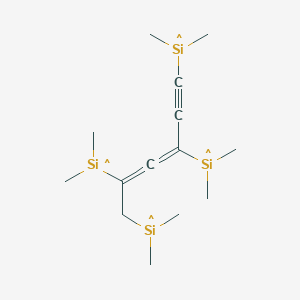
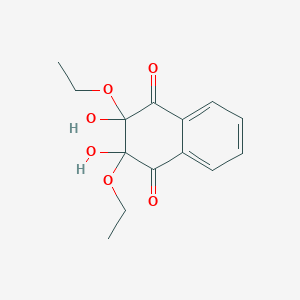
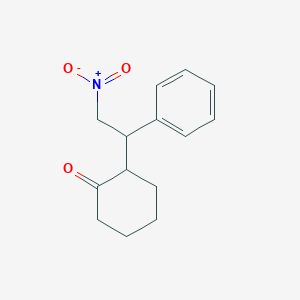
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
